2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one
Description
Properties
CAS No. |
91347-56-7 |
|---|---|
Molecular Formula |
C11H11N5O2 |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N5O2/c1-6-4-2-3-5-7(6)13-9-8(16-18)10(17)15-11(12)14-9/h2-5H,1H3,(H4,12,13,14,15,17) |
InChI Key |
FTBNJWZVDJCZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=O)NC(=N2)N)N=O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis and Amino Substitution
A common approach to pyrimidinone derivatives starts with cyclization of appropriate precursors such as cyanoacetate and urea derivatives, which form the pyrimidine ring. For example, the preparation of 4-amino-2,6-dimethoxypyrimidine, a related pyrimidine derivative, involves:
- Cyclization of cyanoacetate and urea in the presence of sodium methoxide or metallic sodium in methanol or ethanol solvent.
- Refluxing the mixture to promote ring closure.
- Subsequent methylation to introduce methoxy groups at positions 2 and 6.
This method is notable for its simplicity and green chemistry advantages, avoiding harsh reagents like phosphorus oxychloride and minimizing waste.
Although this exact method is for 4-amino-2,6-dimethoxypyrimidine, the initial cyclization and amino substitution steps provide a foundation for synthesizing related pyrimidinones such as 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one.
Introduction of the 2-Methylanilino Group at Position 4
The substitution of the amino group at position 4 with a 2-methylanilino moiety generally involves nucleophilic aromatic substitution or amination reactions on a suitably activated pyrimidinone intermediate. This can be achieved by:
- Reacting 2,4-dichloropyrimidine or 2,4-diaminopyrimidine derivatives with 2-methylaniline under controlled conditions.
- Employing solvents such as DMF or DMSO and bases like triethylamine to facilitate substitution.
- Heating to moderate temperatures (e.g., 80–120 °C) to promote amination.
This step requires optimization to ensure selective substitution at position 4 without affecting other reactive sites on the pyrimidine ring.
Nitrosation at Position 5
The nitroso group at position 5 is introduced by selective nitrosation of the amino or hydroxy group on the pyrimidine ring. Typical nitrosation methods include:
- Treating the amino-substituted pyrimidinone with nitrosating agents such as sodium nitrite (NaNO2) in acidic medium (e.g., HCl).
- Controlling temperature (0–5 °C) to prevent overreaction or decomposition.
- Monitoring reaction progress by TLC or HPLC to achieve selective nitroso substitution.
Nitrosation is a sensitive step requiring careful pH and temperature control to obtain the desired 5-nitroso derivative.
Representative Preparation Route (Hypothetical)
Analytical and Characterization Data
- NMR Spectroscopy : Characteristic signals for amino protons (~δ 6–10 ppm), aromatic protons of the 2-methylanilino group, and nitroso group influence on chemical shifts.
- Mass Spectrometry : Molecular ion peak consistent with molecular formula C12H12N5O2.
- IR Spectroscopy : Absorption bands for nitroso group (~1500–1600 cm⁻¹), amino groups (~3300–3500 cm⁻¹), and pyrimidinone carbonyl (~1650 cm⁻¹).
- Elemental Analysis : Consistent with calculated C, H, N, O percentages.
Research Discoveries and Notes
- The nitroso substitution on pyrimidine rings is known to influence biological activity, including antiviral and anticancer properties.
- The presence of the 2-methylanilino substituent at position 4 can modulate solubility and binding affinity in biological systems.
- Preparation methods avoiding harsh reagents and employing green chemistry principles have been developed for related pyrimidine derivatives.
- Patent literature reveals methods for preparing nitroso-substituted pyrimidines and their intermediates with improved yields and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-amino-4-(2-methylanilino)-5-nitro-1H-pyrimidin-6-one.
Reduction: Formation of 2-amino-4-(2-methylanilino)-5-amino-1H-pyrimidin-6-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitroso group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 5-nitroso-pyrimidinones, which vary in substituents at positions 2, 4, and 4. Below is a comparative analysis of structurally related compounds:
Key Comparisons
Substituent Effects on Reactivity: The 2-methylanilino group in the target compound introduces steric hindrance and aromatic π-π interactions, which are absent in simpler analogues like 6-amino-2-methyl-5-nitroso-pyrimidinone . This may reduce solubility in aqueous media compared to dimethylamino-substituted derivatives . Nitroso vs. Azido Groups: Nitroso groups (as in the target compound) participate in redox reactions and tautomerism, whereas azido groups (e.g., in ) are more reactive in cycloaddition reactions.
Hydrogen-Bonding Patterns: The amino and nitroso groups in the target compound likely form robust hydrogen-bonding networks, as observed in related pyrimidinones . In contrast, thioxo-containing derivatives (e.g., ) exhibit different tautomeric forms, altering their H-bonding capabilities.
Thermal Stability :
- Melting points for related compounds range widely: 240–242°C for 2-azido-6-methylpyrimidin-4-one vs. lower values for less substituted analogues. The target compound’s stability remains uncharacterized but is expected to be moderate due to nitroso group lability.
Biological Activity
The compound 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one (CAS No. 135408670) is a nitroso derivative of pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₅O₂ |
| Molecular Weight | 245.237 g/mol |
| Density | 1.51 g/cm³ |
| Boiling Point | 385.2 °C at 760 mmHg |
| LogP | 2.456 |
Structural Characteristics
The structure of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one features a pyrimidine ring substituted with amino and nitroso groups, which are critical for its biological activity. The presence of the methylanilino group enhances its lipophilicity, potentially affecting its pharmacokinetics.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a related compound demonstrated inhibitory effects on various cancer cell lines, suggesting that the nitroso group may play a crucial role in enhancing cytotoxicity against tumor cells. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with IC50 values indicating moderate to high potency .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of nitroso compounds. The inhibition of nitric oxide (NO) production in macrophages has been observed, which is pivotal in mediating inflammatory responses. The compound's ability to modulate cytokine production further supports its therapeutic potential in inflammatory diseases .
Antimicrobial Properties
The biological activity of 2-amino-4-(2-methylanilino)-5-nitroso-1H-pyrimidin-6-one extends to antimicrobial effects. Studies have shown that similar pyrimidine derivatives exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives revealed that the introduction of nitroso groups significantly enhanced antitumor activity compared to their non-nitrosated counterparts. The compound was tested against several cancer cell lines, showing promising results with an IC50 value lower than many existing chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound could be a candidate for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
